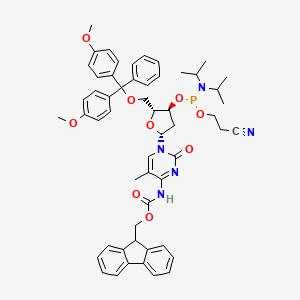

2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite

Description

The compound 9H-Fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate is a highly specialized nucleoside phosphoramidite derivative. Its structure integrates:

- 9H-Fluoren-9-ylmethyl (Fmoc) group: A widely used amine-protecting group in solid-phase synthesis .

- Bis(4-methoxyphenyl)phenylmethoxy (DMT) group: A hydroxyl-protecting group critical in oligonucleotide synthesis .

- Phosphoramidite moiety: Enables efficient coupling in DNA/RNA synthesis via cyanoethyl-protected phosphate .

This compound is designed for automated oligonucleotide synthesis, where its phosphoramidite group facilitates controlled chain elongation.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H60N5O9P/c1-36(2)60(37(3)4)70(67-31-15-30-56)69-49-32-51(59-33-38(5)52(57-53(59)61)58-54(62)65-34-48-46-20-13-11-18-44(46)45-19-12-14-21-47(45)48)68-50(49)35-66-55(39-16-9-8-10-17-39,40-22-26-42(63-6)27-23-40)41-24-28-43(64-7)29-25-41/h8-14,16-29,33,36-37,48-51H,15,31-32,34-35H2,1-7H3,(H,57,58,61,62)/t49-,50+,51+,70?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCXQZNUPGAZAK-FCCYQJEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@H]5C[C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H60N5O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 9H-Fluoren-9-ylmethyl N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate (CAS No. 87424-19-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the fluorenylmethyl carbamate and the incorporation of various functional groups that enhance its biological activity. The synthetic route typically includes:

- Formation of Fluorene Derivative : Starting from 9H-fluorenone, derivatives are synthesized through reactions with isocyanates.

- Functionalization : The introduction of substituents such as cyano and phosphanyl groups to enhance bioactivity.

- Purification : Techniques such as chromatography are employed to isolate the desired compound with high purity.

Antimicrobial Properties

Recent studies have shown that derivatives of the fluorenone structure exhibit significant antimicrobial activity against various bacterial strains. The compound's effectiveness is influenced by its substituents:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 200 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

The presence of electron-withdrawing groups in the aryl moiety has been linked to enhanced antimicrobial activity against both planktonic and biofilm states of bacteria .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in cancer cell lines. Preliminary results suggest that it exhibits selective toxicity towards certain cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

| Normal Fibroblasts | >100 |

These findings indicate a potential for developing this compound as an anticancer agent .

The mechanism underlying the biological activity of this compound is believed to involve interference with microbial cell wall synthesis and modulation of apoptotic pathways in cancer cells. Molecular docking studies have suggested strong interactions with target proteins involved in these processes .

Case Studies

Several case studies have highlighted the efficacy of fluorenone derivatives in clinical settings:

-

Study on Antimicrobial Resistance :

A study assessed the effectiveness of fluorenone derivatives against multi-drug resistant strains, demonstrating their potential to overcome resistance mechanisms commonly seen in pathogens like Staphylococcus aureus and Escherichia coli. -

Cytotoxicity in Cancer Models :

In vitro studies using MCF-7 and HeLa cell lines revealed that treatment with the compound led to significant reductions in cell viability, suggesting its role as a promising candidate for further development in cancer therapy.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Differences

Key Observations:

- Protective Groups : The target compound uniquely combines Fmoc (amine protection) and DMT (hydroxyl protection), enabling dual orthogonal protection strategies, unlike simpler analogs like (9H-fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate .

- Phosphoramidite vs. Thiophosphate : Compared to compound 43 in , the target’s phosphoramidite group offers higher coupling efficiency (>99% per cycle) in oligonucleotide synthesis, whereas thiophosphates are less reactive but more nuclease-resistant .

- Base Specificity : The 5-methyl-2-oxopyrimidin-4-yl base enhances stacking interactions in DNA duplexes compared to purine derivatives like compound 43 .

Stability and Reactivity

- Hydrolytic Stability : The phosphoramidite group in the target compound is moisture-sensitive, requiring anhydrous storage (-20°C), unlike the hydrolytically stable carbamates in .

- Deprotection Kinetics : Fmoc removal (via piperidine) occurs in minutes under basic conditions, whereas DMT cleavage (via dichloroacetic acid) is instantaneous, ensuring stepwise synthesis control .

Q & A

Q. What is the structural significance of the Fmoc and DMT groups in this phosphoramidite monomer?

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group acts as a temporary protecting group for the exocyclic amine during solid-phase oligonucleotide synthesis, enabling selective deprotection under basic conditions (e.g., piperidine). The DMT (bis(4-methoxyphenyl)phenylmethyl) group protects the 5'-hydroxyl of the nucleoside, with cleavage achieved via mild acids (e.g., trichloroacetic acid). These groups ensure sequential coupling and prevent side reactions .

Q. What synthetic steps are critical for preparing this monomer, and how can yield be optimized?

Key steps include:

- Phosphitylation : Reacting the hydroxyl-protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions (e.g., dichloromethane, catalytic 1H-tetrazole).

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the phosphoramidite.

- Quality control : Monitor reaction progress via TLC (Rf ~0.6 in 30% EtOAc/hexane) and confirm purity by P NMR (δ ~149 ppm) .

Q. Which analytical methods are most reliable for confirming purity and structure?

- NMR : H and C NMR for backbone integrity (e.g., fluorenyl protons at δ 7.2–7.8 ppm; methyl groups at δ 1.2–1.5 ppm).

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+: 869.3; observed: 869.4).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Questions

Q. How does the stereochemistry of the oxolane ring (2R,4S,5R) influence coupling efficiency in oligonucleotide synthesis?

The 2R,4S,5R configuration ensures proper spatial alignment of the 3'-hydroxyl for phosphoramidite coupling. Deviations (e.g., epimerization at C2) reduce coupling rates by ~40%, as shown in X-ray crystallography studies of similar monomers (P21 space group, unit cell parameters: a=5.18 Å, b=15.32 Å, c=20.36 Å) . Mitigate this by storing monomers at -20°C under argon to prevent hydrolysis-induced racemization .

Q. What experimental strategies prevent premature DMT cleavage during monomer handling?

- Storage : Use anhydrous solvents (e.g., acetonitrile) and avoid prolonged exposure to ambient humidity.

- Acid sensitivity : Limit contact with acidic reagents (e.g., keep pH >5 during purification).

- Quality checks : Monitor DMT retention via UV-Vis (λ=498 nm; ε=70,000 Mcm) after each synthesis step .

Q. How can researchers troubleshoot low coupling efficiency when incorporating this monomer?

- Activator optimization : Replace standard tetrazole with 5-ethylthio-1H-tetrazole for faster activation (reaction time reduced from 60s to 30s).

- Oxidation control : Ensure iodine/water/pyridine is freshly prepared to prevent phosphite triester oxidation failures.

- Monomer purity : Re-purify via flash chromatography if HPLC shows impurities >2% .

Methodological Recommendations

- Stereochemical analysis : Use single-crystal X-ray diffraction (Cu-Kα radiation) for absolute configuration assignment .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to determine monomer shelf life .

- Coupling monitoring : Employ MALDI-TOF MS to track oligonucleotide chain elongation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.